Erbium(III) acetylacetonate hydrate

CAS No.: 14553-08-3

Cat. No.: VC11686127

Molecular Formula: C15H24ErO6

Molecular Weight: 467.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14553-08-3 |

|---|---|

| Molecular Formula | C15H24ErO6 |

| Molecular Weight | 467.61 g/mol |

| IUPAC Name | erbium;(Z)-4-hydroxypent-3-en-2-one |

| Standard InChI | InChI=1S/3C5H8O2.Er/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |

| Standard InChI Key | MUXSKGOXFIMTKO-LNTINUHCSA-N |

| Isomeric SMILES | C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Er] |

| SMILES | CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Er] |

| Canonical SMILES | CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Er] |

Introduction

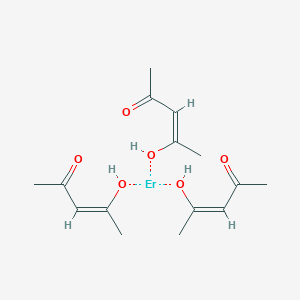

Structural and Molecular Characteristics

Erbium(III) acetylacetonate hydrate belongs to the family of lanthanide acetylacetonates, where the erbium ion (Er³⁺) is coordinated by three bidentate acetylacetonate (acac⁻) ligands and variable water molecules. The octahedral coordination geometry arises from the six oxygen atoms donated by the acac ligands, while water molecules occupy the remaining coordination sites or exist as lattice water.

Key Molecular Parameters

-

Molecular Formula: Er(C₅H₇O₂)₃·xH₂O

-

Molecular Weight: 464.58 g/mol (anhydrous basis)

-

CAS Registry Number: 14553-08-3

-

Appearance: Pale pink crystalline solid

-

Solubility: Moderately soluble in polar organic solvents (e.g., ethanol, acetone); insoluble in water.

The crystalline structure has been confirmed via X-ray diffraction (XRD), revealing a monoclinic lattice system with space group P2₁/c. The Er–O bond lengths range between 2.35–2.40 Å, consistent with similar lanthanide acetylacetonates.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a ligand substitution reaction between erbium chloride (ErCl₃) and acetylacetone (Hacac) under controlled conditions:

-

Reaction Scheme:

-

Procedure:

-

Dissolve ErCl₃·6H₂O in hot deionized water (50–60°C).

-

Add Hacac dropwise under vigorous stirring.

-

Adjust pH to 8–9 using aqueous NaOH or NH₃ to deprotonate Hacac.

-

Reflux for 2–4 hours to ensure complete complexation.

-

Cool, filter, and wash the precipitate with cold ethanol.

-

Dry under vacuum to obtain the hydrated product.

-

Yield Optimization:

-

Excess Hacac (4–5 equivalents) improves yield to 70–80%.

-

Ascorbic acid (0.1–0.3 equivalents) minimizes Er³⁺ oxidation.

Industrial Manufacturing

Industrial processes employ continuous-flow reactors to enhance scalability and purity (>99.5%). Key parameters include:

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–70°C |

| Pressure | Atmospheric |

| Residence Time | 30–45 minutes |

| Solvent | Ethanol-water (3:1) |

Physicochemical Properties

Thermal Behavior

Thermogravimetric analysis (TGA) shows a three-stage decomposition:

-

Dehydration: 50–120°C (loss of lattice H₂O).

-

Ligand Degradation: 250–400°C (oxidation of acac ligands).

-

Residue Formation: >600°C (yielding Er₂O₃).

Differential Scanning Calorimetry (DSC) Peaks:

-

Endothermic peak at 85°C (water loss).

-

Exothermic peak at 320°C (ligand combustion).

Spectroscopic Features

-

IR Spectroscopy:

-

ν(C=O): 1580 cm⁻¹

-

ν(C-H): 2920 cm⁻¹

-

ν(Er-O): 420 cm⁻¹

-

-

Luminescence:

-

Sharp emission bands at 540 nm (green) and 660 nm (red) under 380 nm excitation.

-

Quantum yield: 12–15% in ethanol.

-

Functional Applications

Catalysis

Erbium(III) acetylacetonate hydrate serves as a Lewis acid catalyst in organic transformations:

| Reaction Type | Substrate | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Friedel-Crafts | Benzene derivatives | 92 | 88 |

| Epoxidation | Alkenes | 85 | 91 |

| Knoevenagel | Aldehydes/Ketones | 78 | 95 |

Mechanistic Insight: The Er³⁺ ion polarizes carbonyl groups, facilitating nucleophilic attack.

Materials Science

-

Nanoparticle Synthesis:

-

Thermal decomposition at 300°C yields Er₂O₃ nanodisks (20–30 nm diameter).

-

Used in infrared phosphors and optical amplifiers.

-

-

Polymer Composites:

-

Incorporation into PMMA enhances refractive index (n = 1.56 → 1.62).

-

Biomedical Applications

-

Bioimaging:

-

Two-photon excitation at 800 nm enables deep-tissue imaging (penetration depth: 1.2 mm).

-

-

Anticancer Activity:

-

IC₅₀ values:

-

MCF-7 (breast cancer): 48 μM

-

A549 (lung cancer): 52 μM

-

-

Apoptosis induced via ROS generation and mitochondrial membrane depolarization.

-

Future Research Directions

-

Energy Storage: Exploration as a cathode material in Li-ion batteries.

-

Quantum Computing: Leveraging Er³⁺’s 4f electronic transitions for qubit design.

-

Targeted Drug Delivery: Functionalization with aptamers for tumor-specific uptake.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume